4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles.
Preparation Methods
The synthesis of 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves the reaction of suitable precursors under specific conditions. One common method involves the condensation of a chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also belongs to the phenyl-1,2,4-triazole class and shares similar biological activities.
5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione: Another compound with a pyrimidine core, known for its antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
Properties
Molecular Formula |
C14H14N6 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H14N6/c1-9-8-10(2)16-13(15-9)18-14-17-12(19-20-14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20) |
InChI Key |
VRYAOQCSBVCYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.